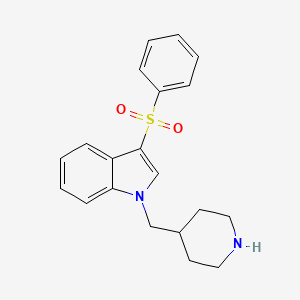
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of a butanedione backbone with a trifluoromethyl group and a naphthalenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-butanedione, 4-ethenyl-1-naphthalenyl derivatives, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group and naphthalenyl substituent can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mecanismo De Acción
The mechanism by which 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling and responses.
Chemical Interactions: The compound’s chemical properties may enable it to interact with other molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Butanedione, 1-(4-methyl-1-naphthalenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-phenyl-1-naphthalenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-ethenyl-1-phenyl)-4,4,4-trifluoro-
Uniqueness
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group and naphthalenyl substituent may enhance its reactivity and interactions with other molecules.
Propiedades
Número CAS |
695176-30-8 |
|---|---|
Fórmula molecular |
C16H11F3O2 |
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
1-(4-ethenylnaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C16H11F3O2/c1-2-10-7-8-13(12-6-4-3-5-11(10)12)14(20)9-15(21)16(17,18)19/h2-8H,1,9H2 |
Clave InChI |
JMFZKTOQMLKFEV-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C2=CC=CC=C12)C(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


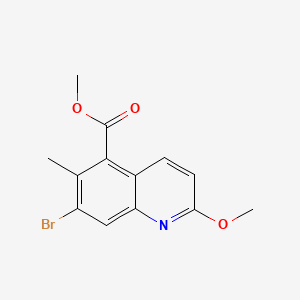

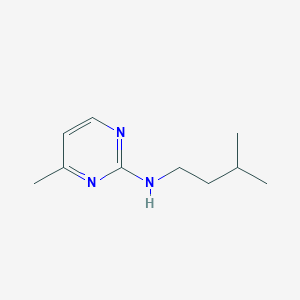
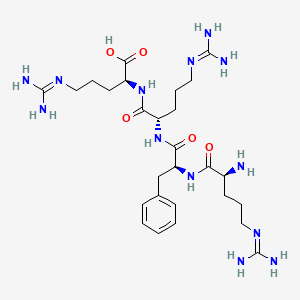

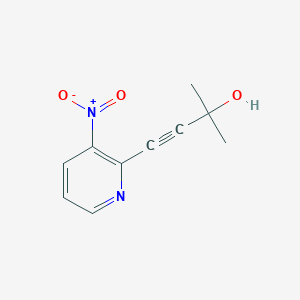

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
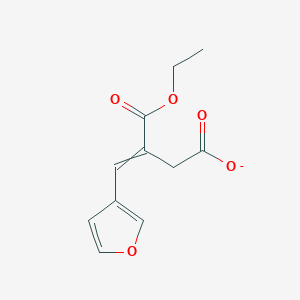
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)

![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)
